5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine
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Overview
Description
5-Methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C8H15N3O and a molecular weight of 169.22 g/mol . This compound belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine, can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound . For instance, the reaction of hydrazine monohydrochloride with a suitable ketone or aldehyde under mild conditions can form pyrazoline intermediates, which can then be oxidized to yield pyrazoles .
Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, providing pyrazoles under mild conditions with excellent functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
5-Methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of signaling pathways . The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methoxy-3-methyl-1-propyl-1H-pyrazol-4-amine include other pyrazole derivatives such as:
- 3-methyl-1-phenyl-1H-pyrazol-5-amine
- 5-methoxy-3-methyl-1-phenyl-1H-pyrazole
- 3,5-dimethyl-1H-pyrazole
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the propyl chain can affect the compound’s solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-methoxy-3-methyl-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O/c1-4-5-11-8(12-3)7(9)6(2)10-11/h4-5,9H2,1-3H3 |
InChI Key |
OOUCTBYOLXXORH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)N)OC |
Origin of Product |
United States |
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